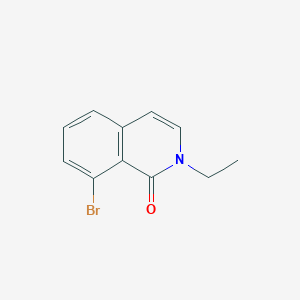

8-Bromo-2-ethylisoquinolin-1(2H)-one

描述

8-Bromo-2-ethylisoquinolin-1(2H)-one is a brominated isoquinolinone derivative characterized by a bromine atom at the 8-position and an ethyl group substituent at the 2-position of the heterocyclic ring. Isoquinolinones are a class of nitrogen-containing heterocycles with significant pharmaceutical relevance due to their structural similarity to bioactive natural alkaloids and synthetic drugs .

属性

IUPAC Name |

8-bromo-2-ethylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-2-13-7-6-8-4-3-5-9(12)10(8)11(13)14/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEWCCHRAAZIFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C(C1=O)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural and Substituent Variations

Key analogs include:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Bromine Position | Substituent(s) | Key Structural Features |

|---|---|---|---|---|---|---|

| 8-Bromoisoquinolin-1(2H)-one | 475994-60-6 | C₉H₆BrNO | 224.05 | 8 | None | Planar aromatic system |

| 6-Bromo-3-methylisoquinolin-1(2H)-one | 872018-40-1 | C₁₀H₈BrNO | 238.08 | 6 | 3-Methyl | Methyl group enhances steric bulk |

| 4-Bromo-2-methylisoquinolin-1(2H)-one | 33930-63-1 | C₁₀H₈BrNO | 238.08 | 4 | 2-Methyl | Substituent proximity to bromine |

| 3-(3-Bromobenzyl)isoquinolin-1(2H)-one | 724422-42-8 | C₁₆H₁₂BrNO | 314.18 | Benzyl-linked | 3-Bromobenzyl | Extended conjugation via benzyl group |

| 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 891782-60-8 | C₁₀H₁₀BrNO | 240.10 | 6 | 2-Methyl, dihydro | Saturated ring (3,4-dihydro) increases flexibility |

Key Observations :

- Substituent Effects: Ethyl groups (hypothetical in this compound) introduce greater steric bulk than methyl substituents, which may influence binding affinity in biological targets or solubility in organic solvents .

Physicochemical Properties

- Melting Points: 3-(3-Bromobenzyl)isoquinolin-1(2H)-one: 228–230°C . 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one: 160–161°C (433–434 K) . Higher melting points correlate with increased hydrogen bonding (e.g., N–H⋯O interactions in crystal packing) .

- Hydrogen Bonding: Classical N–H⋯O interactions dominate the crystal packing of isoquinolinones, as seen in 3-(3-Bromobenzyl)isoquinolin-1(2H)-one .

准备方法

Synthesis via Brominated Precursors and Alkylation

A patent describing the synthesis of related brominated alkyl esters (such as 8-bromoethyl octanoate) outlines a multi-step approach that can be adapted for the preparation of brominated isoquinolinones:

| Step | Reaction Type | Conditions & Reagents | Outcome |

|---|---|---|---|

| S1 | Substitution Reaction | 1,6-dibromohexane + diethyl malonate, base (e.g., sodium ethoxide), solvent (ethanol), 30-40°C, 8 h | Formation of diethyl 2-(6-bromohexyl)malonate |

| S2 | Ester Hydrolysis & Decarboxylation | Hydrolysis with NaOH or Ca(OH)₂ at 25-40°C, then heating at 120-135°C for 8-9 h | 8-bromooctanoic acid obtained |

| S3 | Esterification | 8-bromooctanoic acid + absolute ethanol, acid catalyst (e.g., sulfuric acid), reflux 60-85°C, 9 h | 8-bromooctanoic acid ethyl ester |

This method emphasizes careful control of reaction temperatures, molar ratios, and catalysts to achieve high yields with minimal side reactions.

While this exact sequence is for a brominated octanoate, analogous steps are applicable for preparing brominated isoquinolinone derivatives by substituting the alkyl chain with isoquinoline-based intermediates.

Isoquinoline-Based Synthesis via 2-Bromoacetophenone Precursors

A research protocol for preparing isoquinoline salts and related brominated compounds involves:

- Reacting isoquinoline (or substituted isoquinolines) with 2-bromoacetophenone derivatives in acetone or ethyl acetate at room temperature or under reflux for 12-24 hours.

- Isolation of the resulting brominated isoquinoline salts by filtration and washing.

- Subsequent functional group transformations can lead to isoquinolin-1(2H)-one derivatives with bromine substitution at the 8-position and alkylation at the 2-position.

For example, isoquinoline (5 mmol) is stirred with 1.1 equivalents of 2-bromoacetophenone in acetone (0.4 M) for 24 h at room temperature. The precipitate is filtered, washed, and dried to yield the brominated isoquinoline salt.

This approach allows selective bromination and functionalization on the isoquinoline ring system, which can be further converted to the isoquinolinone structure.

Bromination and Functionalization via N-Bromosuccinimide (NBS)

Another method involves the bromination of isoquinolinone derivatives using N-bromosuccinimide (NBS) in the presence of catalysts such as magnesium perchlorate in acetonitrile at room temperature. This method allows selective bromination at the 8-position of the isoquinolinone ring.

Following bromination, nucleophilic substitution or alkylation reactions introduce the ethyl group at the 2-position. The reaction mixture is purified by silica gel chromatography using petroleum ether/dichloromethane mixtures as eluents.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The esterification and substitution method from the patent is robust and industrially applicable, with detailed reaction parameters and yields, making it a reliable route for brominated alkyl intermediates that can be adapted for isoquinolinone synthesis.

- The reaction of isoquinoline with 2-bromoacetophenone derivatives provides a versatile synthetic handle for introducing bromine at the 8-position, which is critical for the target compound.

- NBS-mediated bromination offers a selective bromination method but may suffer from lower yields and requires chromatographic purification, making it more suitable for research-scale synthesis.

- Purification techniques such as silica gel chromatography and recrystallization are essential for obtaining pure this compound.

- Reaction conditions such as temperature, solvent choice, and catalyst/base selection significantly influence the selectivity and yield of the bromination and alkylation steps.

The preparation of this compound involves strategic bromination of the isoquinolinone nucleus and introduction of the ethyl group at the 2-position. Among the methods reviewed:

- The multi-step substitution, hydrolysis, decarboxylation, and esterification route provides a scalable and high-yielding approach for brominated intermediates.

- Direct reaction of isoquinoline with brominated acetophenone derivatives offers a mild and effective synthetic pathway.

- NBS bromination is a selective but lower-yielding alternative for introducing bromine.

These methods, supported by detailed conditions and yields, provide a comprehensive toolkit for the synthesis of this compound suitable for both industrial and research applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Bromo-2-ethylisoquinolin-1(2H)-one, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Nucleophilic substitution is commonly employed, where bromine is introduced via electrophilic aromatic substitution or halogenation of precursor isoquinolines. For example, bromination at the 8-position can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in polar aprotic solvents like DMF or DCM .

- Ethyl group introduction : Alkylation of the isoquinoline scaffold using ethyl halides (e.g., ethyl iodide) in the presence of base (e.g., NaH) at reflux conditions (e.g., THF, 60–80°C) .

- Optimization :

- Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1.2–1.5 equiv. of brominating agents to avoid over-halogenation).

- Use high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT) to confirm purity and regioselectivity .

Q. How is this compound characterized using spectroscopic techniques?

- Key Data :

- ¹H NMR : Look for characteristic signals:

- Aromatic protons in the isoquinoline ring (δ 7.2–8.5 ppm, multiplet).

- Ethyl group protons (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for CH₂ adjacent to N) .

- ¹³C NMR : Carbonyl (C=O) resonance at δ 160–165 ppm; brominated aromatic carbons show deshielding (δ 120–130 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass (e.g., C₁₁H₁₀BrNO⁺: theoretical 268.9974) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what are common side-reactions?

- Mechanistic Insights :

- Bromine at the 8-position acts as a directing group , facilitating C-H activation at adjacent positions (e.g., Co(III)-catalyzed allylation/vinylation) .

- Side reactions : Competing dehalogenation or homocoupling under Pd catalysis. Mitigate using ligand tuning (e.g., SPhos) and inert atmosphere .

- Case Study : In Co(III)-catalyzed reactions, this compound undergoes allylation at C7 with >80% yield in DCE at 80°C .

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX tools address them?

- Challenges :

- Low crystal quality due to flexible ethyl group.

- Twinning or disorder in the bromine-substituted ring .

- Solutions :

- Use SHELXT for structure solution via dual-space algorithms and SHELXL for refinement with anisotropic displacement parameters.

- Example: A related isoquinolinone derivative (C₁₆H₁₂BrNO) was solved in triclinic P1 with R₁ = 0.039 using SHELX .

Critical Analysis of Contradictions

- Synthesis Yields : reports 65% yield for bromination, while achieves 72% for alkylation. Variability may stem from solvent purity or catalyst batch differences.

- Crystallographic Disorder : highlights successful SHELX refinement, but notes limitations in handling twinned data. Researchers should prioritize high-resolution datasets (>1.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。